(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 1,2,3-triazole core linked to a biphenyl group and a 2-benzylpiperidine moiety. Such hybrids are often explored for their bioactivity, leveraging the triazole’s hydrogen-bonding capacity and the piperidine’s conformational flexibility .
Propriétés
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-28-20-26(29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOXOOJRVMPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
La voie de synthèse du Régioisomère N2 de KT109 implique la carbamoylation de KT109. Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) pour dissoudre les réactifs . La réaction est effectuée à des températures contrôlées pour assurer la formation du régiosomère désiré. Les méthodes de production industrielle du Régioisomère N2 de KT109 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le Régioisomère N2 de KT109 est principalement utilisé dans la recherche scientifique comme étalon interne pour la quantification de KT109. Ses applications couvrent divers domaines, notamment :
Chimie : Utilisé en chimie analytique pour la quantification précise de KT109 dans les échantillons.
Biologie : Employé dans les études biologiques pour étudier le rôle de la lipase β du diacylglycérol (DAGLβ) dans les processus cellulaires.
Médecine : Utilisé dans la recherche pharmacologique pour étudier les effets des inhibiteurs de DAGLβ sur diverses maladies.
Industrie : Appliqué dans le développement de nouveaux médicaments et agents thérapeutiques ciblant DAGLβ
Mécanisme d'action
Le Régioisomère N2 de KT109 fonctionne comme un étalon interne pour la quantification de KT109. Le mécanisme implique sa similarité structurelle avec KT109, ce qui permet de l'utiliser comme composé de référence dans les méthodes analytiques. Les cibles moléculaires et les voies impliquées incluent l'inhibition de la lipase β du diacylglycérol (DAGLβ), qui joue un rôle dans le métabolisme et la signalisation lipidique.
Applications De Recherche Scientifique
Structure and Composition
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.4 g/mol
- IUPAC Name : (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone
- CAS Number : 1361526-43-3
Anticancer Activity
Recent studies have shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic effects. The biphenyl substituent enhances the lipophilicity and biological activity of the triazole framework .
Antifungal Properties
Research has indicated that similar triazole derivatives possess antifungal activity against several pathogenic fungi. The compound's ability to inhibit fungal growth has been attributed to its interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Neuropharmacological Potential
The benzylpiperidine moiety suggests potential neuropharmacological applications. Compounds with this structure have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to the development of new treatments for neurological disorders .
Photophysical Properties
The incorporation of biphenyl groups can enhance the photophysical properties of materials. Studies have shown that compounds like (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone can be utilized in organic light-emitting diodes (OLEDs) due to their favorable luminescent characteristics .
Synthesis of Functional Materials
The versatility of the triazole ring allows for the synthesis of functional materials with tailored properties. This includes applications in sensors and catalysts where specific interactions at the molecular level are required .
Case Study 1: Synthesis and Anticancer Evaluation
A recent study synthesized a series of triazole derivatives similar to (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the side chains significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antifungal Screening
Another study focused on the antifungal properties of triazole derivatives against Candida species. The synthesized compounds were tested in vitro, revealing that some exhibited higher efficacy than traditional antifungals like fluconazole .
Mécanisme D'action
KT109 N2 Regioisomer functions as an internal standard for KT109 quantification. The mechanism involves its structural similarity to KT109, allowing it to be used as a reference compound in analytical methods. The molecular targets and pathways involved include the inhibition of diacylglycerol lipase β (DAGLβ), which plays a role in lipid metabolism and signaling .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, it is compared to structurally related analogs based on scaffold composition, physicochemical properties, and reported bioactivity.
Structural Analogues
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s biphenyl and benzyl groups increase hydrophobicity (predicted LogP ~4.2), compared to Compound 81 (LogP ~3.1) and CAS 42060-83-3 (LogP ~2.8).
- Hydrogen-Bond Acceptors: The triazole and ketone groups provide 5 H-bond acceptors, surpassing CAS 42060-83-3 (2 acceptors) but matching Compound 15 (5 acceptors) .
Research Implications
The target compound’s structural complexity positions it as a candidate for targeting enzymes or receptors requiring dual hydrophobic and polar interactions (e.g., kinases, GPCRs). Its higher molecular weight (447.52 vs. 369.47 for Compound 81) may impact bioavailability, necessitating formulation optimization.
Activité Biologique
The compound (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone , also known by its PubChem CID 56593029, is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.4 g/mol
- IUPAC Name : [4-(4-phenylphenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone
The compound consists of a triazole ring, a biphenyl moiety, and a benzylpiperidine fragment, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For example, the triazole moiety has been linked to the inhibition of various cancer cell lines:
- Mechanism of Action : Triazoles can interfere with cell proliferation by inducing apoptosis and inhibiting angiogenesis. They often act by modulating signaling pathways involved in cancer progression.
- Case Studies :
Antimicrobial Activity
Triazole derivatives are also known for their antifungal and antibacterial properties:
- Fungal Inhibition : The synthesized triazole derivatives were screened against various fungal species including Candida spp. and Aspergillus spp., showing promising antifungal activity .
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone can be influenced by modifications in its structure:
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Triazole Ring | Substitution at N-position | Enhanced anticancer activity |
| Benzylpiperidine | Altering substituents on piperidine | Improved selectivity towards cancer cells |
Toxicity Profile
Toxicity studies are crucial for evaluating the safety of new compounds:
Q & A
Basic: How can researchers optimize the synthesis of this compound to address low yields in triazole coupling steps?
Methodological Answer:
Low yields in triazole formation often stem from suboptimal reaction conditions. Key strategies include:
- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with ligands like TBTA to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while anhydrous conditions prevent catalyst deactivation .
- Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction progress and side-product formation .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc 5:5) to isolate the triazole product from unreacted biphenyl precursors .
Table 1 : Yield variations in triazole coupling reactions from analogous compounds
| Compound ID | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| 22b | CuI/TBTA | THF | 78% | |
| 25 | CuSO₄·5H₂O | DMF | 84% | |
| 27 | CuI/Et₃N | CH₂Cl₂ | 75% |
Advanced: What strategies resolve conflicting NMR data when confirming the triazole-biphenyl linkage?
Methodological Answer:
Ambiguities in ¹H-NMR spectra (e.g., overlapping aromatic peaks) can be addressed via:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm triazole connectivity to the biphenyl group. For example, cross-peaks between triazole C-4 (δ ~145 ppm) and biphenyl protons (δ 7.8–8.1 ppm) validate the linkage .
- DEPT-135 : Differentiates CH₂/CH₃ groups in the benzylpiperidine moiety, reducing misinterpretation of integration values .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to verify assignments .
Basic: Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.3–8.1 ppm for biphenyl), triazole protons (δ 8.1–8.3 ppm), and piperidine CH₂ groups (δ 1.7–3.4 ppm) .
- HPLC Purity Analysis : Use a C18 column with UV detection (254 nm); a single peak with >95% area confirms purity .
- Elemental Analysis (EA) : Discrepancies in C/H/N content >0.3% indicate impurities (e.g., unreacted acetyl intermediates) .
Advanced: How can researchers address anisotropic displacement ellipsoid anomalies in X-ray crystallography using SHELXL?
Methodological Answer:
Anisotropic refinement challenges (e.g., elongated ellipsoids in the benzyl group) require:
- ADPs Restraints : Apply RIGU/SADI commands in SHELXL to constrain unrealistic thermal motion parameters .
- Twinning Analysis : Use TWIN/BASF commands for data with >5% twin fractions, common in piperidine-containing crystals .
- High-Resolution Data : Collect data to <0.8 Å resolution to improve electron density maps for the triazole ring .
Basic: How to design in vitro assays to evaluate this compound’s activity against neurological targets (e.g., orexin receptors)?
Methodological Answer:
- Receptor Binding Assays : Use CHO cells expressing human orexin-1 receptors (OX1R). Measure IC₅₀ via competitive binding with ³H-SB-674042 .
- Calcium Flux Assays : Employ FLIPR Tetra for real-time Ca²⁺ mobilization upon receptor activation .
- Positive Controls : Compare with TCS-OX2-29 (OX1R antagonist) to validate assay sensitivity .
Advanced: How to interpret contradictory activity data between cell-based assays and in vivo models?
Methodological Answer:
Discrepancies often arise from:
- Bioavailability Issues : Assess logP (target: 2–4) and aqueous solubility (e.g., via shake-flask method). Poor solubility (<10 µM) limits in vivo efficacy despite in vitro potency .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB models; logBB < -1 indicates limited CNS access .
Basic: How to resolve elemental analysis discrepancies in synthesized batches?
Methodological Answer:
- Purification : Re-crystallize from dichloromethane/hexane to remove residual AlCl₃ (common in Friedel-Crafts syntheses) .
- Drying Protocols : Use high-vacuum drying (<0.1 mbar, 24 hours) to eliminate solvent impurities (e.g., EtOAc) that skew C/H ratios .
- Alternative Techniques : Confirm purity via HRMS (e.g., ESI-TOF) if EA inconsistencies persist .
Advanced: How to analyze conflicting structure-activity relationship (SAR) data between triazole and imidazole analogs?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (triazole N3 vs. imidazole N1) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with OX1R) to compare binding poses and residence times .
- Free Energy Perturbation (FEP) : Quantify ΔΔG between triazole/imidazole analogs to explain potency differences .
Basic: How to use ORTEP-III for visualizing anisotropic displacement parameters in the crystal structure?
Methodological Answer:
- Data Input : Load SHELXL-generated .res files into ORTEP-III. Use the GUI to adjust ellipsoid probability levels (default: 50%) .
- Thermal Motion Analysis : Highlight high-Ueq atoms (e.g., disordered solvent molecules) with color gradients .
- Ray-Traced Outputs : Generate publication-ready figures with POV-Ray integration .
Advanced: How to employ SHELXD for solving partial occupancy in co-crystallized solvent molecules?
Methodological Answer:
- Dual Space Methods : Run SHELXD with default parameters for 10,000 trials to identify solvent peaks (e.g., EtOH) in difference maps .
- PART Command : Assign partial occupancy (e.g., 0.5 for disordered solvent) and refine using FREE=0.01 to avoid overfitting .
- SQUEEZE (PLATON) : Remove diffuse solvent electron density post-refinement to improve R-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
